Atecegatran
Overview
Description
AR-H067637 is a direct thrombin inhibitor derived from the orally available prodrug AZD0837 . It is a reversible and selective inhibitor with an inhibition constant of 2–4 nmol/L against human alpha-thrombin . This compound is primarily used in the development of anticoagulant drugs for the treatment of thromboembolic disorders .
Preparation Methods
AR-H067637 is synthesized in vivo from the prodrug AZD0837 . The synthetic route involves the conversion of AZD0837 to AR-H067637 through metabolic processes in the body . The industrial production methods for AR-H067637 are not explicitly detailed in the available literature, but it is known that the compound is derived from AZD0837, which undergoes biotransformation to produce the active metabolite .
Chemical Reactions Analysis
AR-H067637 undergoes several types of chemical reactions, primarily related to its function as a thrombin inhibitor. The compound is involved in:
Inhibition of thrombin: AR-H067637 binds to thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation.
Interaction with anticoagulants: The compound has been studied in combination with other anticoagulants like aspirin and clopidogrel, showing dose-dependent effects on thrombus size and bleeding time.
Scientific Research Applications
AR-H067637 has several scientific research applications, including:
Thrombosis and hemostasis studies: The compound is used in experimental models to study venous and arterial thrombosis and bleeding.
Anticoagulant drug development: AR-H067637 is a key compound in the development of new oral anticoagulants for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Pharmacokinetic and pharmacodynamic studies: The compound is used to assess the safety, tolerability, and efficacy of new anticoagulant drugs in clinical trials.
Mechanism of Action
AR-H067637 exerts its effects by selectively and reversibly inhibiting thrombin, an enzyme that plays a crucial role in the blood coagulation process . By binding to thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . This mechanism makes it an effective anticoagulant for the treatment and prevention of thromboembolic disorders .
Comparison with Similar Compounds
AR-H067637 is unique in its selective and reversible inhibition of thrombin. Similar compounds include:
Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.
Rivaroxaban: A direct factor Xa inhibitor used for similar indications.
Apixaban: Another direct factor Xa inhibitor with a similar mechanism of action.
Compared to these compounds, AR-H067637 is derived from the prodrug AZD0837 and has specific pharmacokinetic and pharmacodynamic properties that make it suitable for certain clinical applications .
Properties
IUPAC Name |
(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUUCFVBSVJGOH-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433937-74-7 | |
Record name | Atecegatran [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATECEGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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